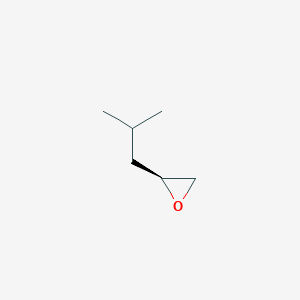

(2S)-2-(2-methylpropyl)oxirane

Beschreibung

(2S)-2-(2-methylpropyl)oxirane, also known as (S)-isobutyloxirane, is a chiral epoxide characterized by a three-membered oxirane ring with a 2-methylpropyl (isobutyl) substituent at the 2-position and an (S)-configured stereocenter . Its molecular formula is C₆H₁₂O, with a molar mass of 100.16 g/mol and CAS number 23850-78-4 .

Eigenschaften

Molekularformel |

C6H12O |

|---|---|

Molekulargewicht |

100.16 g/mol |

IUPAC-Name |

(2S)-2-(2-methylpropyl)oxirane |

InChI |

InChI=1S/C6H12O/c1-5(2)3-6-4-7-6/h5-6H,3-4H2,1-2H3/t6-/m0/s1 |

InChI-Schlüssel |

YXIOECOAAMLHPG-LURJTMIESA-N |

Isomerische SMILES |

CC(C)C[C@H]1CO1 |

Kanonische SMILES |

CC(C)CC1CO1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2-methylpropyl)oxirane typically involves the epoxidation of alkenes. One common method is the Sharpless epoxidation, which uses a chiral catalyst to ensure the formation of the desired enantiomer. The reaction conditions often include the use of tert-butyl hydroperoxide as the oxidizing agent and titanium isopropoxide as the catalyst.

Industrial Production Methods

In industrial settings, the production of (2S)-2-(2-methylpropyl)oxirane can be achieved through the use of large-scale epoxidation reactors. These reactors are designed to handle the exothermic nature of the epoxidation reaction and ensure the efficient production of the desired compound. The process may involve continuous flow systems to enhance the reaction efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-(2-methylpropyl)oxirane undergoes various types of chemical reactions, including:

Oxidation: The compound can be further oxidized to form diols or other oxygen-containing derivatives.

Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles attack the less hindered carbon atom of the epoxide ring, resulting in ring-opening and the formation of substituted alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like hydroxide ions, alkoxides, or amines can be used under basic conditions to facilitate ring-opening.

Major Products Formed

Oxidation: Diols or hydroxy ketones.

Reduction: Alcohols.

Substitution: Substituted alcohols or ethers.

Wissenschaftliche Forschungsanwendungen

(2S)-2-(2-methylpropyl)oxirane has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of polymers, resins, and other materials due to its reactive epoxide group.

Wirkmechanismus

The mechanism of action of (2S)-2-(2-methylpropyl)oxirane involves its ability to undergo ring-opening reactions. The strained three-membered ring is highly reactive, making it susceptible to nucleophilic attack. This reactivity allows it to interact with various molecular targets, including enzymes and other biological molecules, leading to the formation of new chemical bonds and the modification of molecular structures.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Oxirane Derivatives

Substituent Effects on Physical and Chemical Properties

The substituent attached to the oxirane ring significantly impacts properties such as polarity, solubility, and reactivity. Below is a comparative analysis of key analogs:

Key Observations:

- Steric Effects : Bulkier substituents (e.g., decyl in ) increase molecular weight and hydrophobicity, reducing solubility in polar solvents.

- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) polarize the epoxide ring, accelerating nucleophilic attacks compared to electron-donating alkyl groups.

- Stereochemical Influence : The (2S) configuration in the target compound and (2S)-2-isopropyloxirane enables enantioselective synthesis, whereas (R)-configured analogs (e.g., ) may exhibit divergent biological activities.

Reactivity in Ring-Opening Reactions

Epoxides undergo ring-opening reactions with nucleophiles, acids, or bases. Substituent electronic properties dictate reaction rates and regioselectivity:

- (2S)-2-(Trifluoromethyl)oxirane : The trifluoromethyl group enhances electrophilicity, favoring rapid ring-opening with amines or thiols under mild conditions .

- (2S)-2-(2-methylpropyl)oxirane : The isobutyl group’s electron-donating nature results in slower reactivity compared to trifluoromethyl analogs but offers selectivity in catalytic asymmetric reactions .

- (R)-2-((2-Chloro-phenoxy)methyl)oxirane: The chloro-phenoxy group directs nucleophilic attack to the less hindered epoxide carbon due to steric and electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.